molecular formula C7H10Cl2N4 B6332761 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride CAS No. 935466-96-9

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride

Cat. No.: B6332761
CAS No.: 935466-96-9
M. Wt: 221.08 g/mol
InChI Key: SLDGZIKVPCCDAT-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as an inhibitor of protein kinase B (Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival .

Mechanism of Action

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is Bruton’s tyrosine kinase (BTK) . BTK is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways . It plays a crucial role in B-cell signaling and contributes to the pathogenesis of various diseases, including rheumatoid arthritis .

Mode of Action

The compound interacts with its target, BTK, by inhibiting its activity . The inhibition of BTK leads to a disruption in the BCR and FcR signaling pathways, which are critical for B-cell proliferation and survival .

Biochemical Pathways

The inhibition of BTK affects the BCR and FcR signaling pathways. These pathways are crucial for B-cell proliferation and survival. When BTK is inhibited, it disrupts these pathways, leading to a decrease in B-cell proliferation and an increase in B-cell apoptosis .

Pharmacokinetics

It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the action of this compound is a decrease in B-cell proliferation and an increase in B-cell apoptosis . This is due to the disruption of the BCR and FcR signaling pathways caused by the inhibition of BTK .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

Biochemical Analysis

Biochemical Properties

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain kinases, such as Protein Kinase B (PKB or Akt), by binding to the ATP-binding site and preventing phosphorylation events that are critical for cell signaling and survival . Additionally, it interacts with other proteins involved in cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent in cancer research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PKB/Akt, leading to alterations in gene expression and cellular metabolism . In cancer cells, it can induce apoptosis and inhibit proliferation by disrupting key signaling pathways that promote cell survival and growth . Furthermore, its impact on normal cells, such as hepatocytes and kidney cells, has been studied to understand its potential side effects and therapeutic window .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases like PKB/Akt, thereby blocking their activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways that regulate cell growth, survival, and metabolism . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, making it suitable for long-term studies . Over time, its effects on cellular function can vary, with prolonged exposure leading to sustained inhibition of kinase activity and potential changes in cell viability and function . Studies have also investigated its degradation products and their impact on cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it can effectively inhibit tumor growth and modulate signaling pathways without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications . Threshold effects and the therapeutic window have been characterized to ensure safe and effective use in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys . Its interaction with binding proteins and transporters influences its localization and bioavailability, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target proteins and exerts its effects . Post-translational modifications and targeting signals play a role in directing it to these compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the methanamine group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidin-4-ylmethanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride is unique due to its specific structure, which allows for high selectivity and potency in inhibiting protein kinase B (Akt). This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGZIKVPCCDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile (86 mg, 0.597 mmol) was dissolved in EtOH (2 mL), then added concentrated HCl (0.2 mL, 2.39 mmol) and 10% Pd/C (20 mg). The reaction was put under a balloon of H2 gas and stirred for 6 h. The mixture was filtered through a pad of Celite®, washing with MeOH. The filtrate was concentrated in vacuo to yield C-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamine dihydrochloride as an orange solid.
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

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